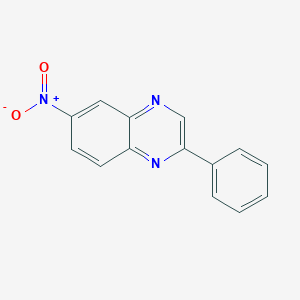

6-Nitro-2-phenylquinoxaline

Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

The journey of quinoxaline chemistry began in 1884 with the pioneering work of Korner and Hinsberg, who first synthesized a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This foundational reaction has since been the bedrock for the synthesis of a vast array of quinoxaline derivatives. encyclopedia.pub Over the last two decades, significant advancements in synthetic methodologies have been a primary focus, emphasizing the development of more efficient and environmentally friendly processes. mdpi.com Researchers have explored various approaches, including the use of green chemistry principles such as recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and aqueous reaction media. mdpi.com These modern techniques aim to overcome the limitations of classical methods, which often involve long reaction times, high temperatures, and the use of toxic solvents. mdpi.com

Significance of the Quinoxaline Heterocyclic Scaffold in Modern Chemical Research

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.netresearchgate.net Its structural features allow for interactions with various biological targets, making it a versatile framework for drug discovery. researchgate.netontosight.ai Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. researchgate.netresearchgate.net Beyond pharmaceuticals, quinoxalines are utilized in material science as components of fluorescent materials, organic semiconductors, and dyes for solar cells. mdpi.commdpi.com They also find applications in agriculture as herbicides, fungicides, and insecticides. mdpi.comwisdomlib.org The adaptability of the quinoxaline core allows for extensive functionalization, leading to the development of novel compounds with tailored properties for diverse applications. ijpsjournal.com

Overview of Research Trajectories for Substituted Quinoxalines

Current research on substituted quinoxalines is largely driven by the pursuit of enhanced biological activity and novel applications in material science. A significant trend is the synthesis of derivatives with diverse substituents to explore their structure-activity relationships (SAR). researchgate.net For instance, the introduction of different functional groups can modulate the electronic and steric properties of the quinoxaline ring system, thereby influencing its interaction with biological targets. Research has focused on developing protein kinase inhibitors for targeted cancer therapy, with some quinoxaline derivatives showing promising results. researchgate.net Another active area of investigation is the development of quinoxaline-based photoinitiators for polymerization, particularly for dental applications. mdpi.com The synthesis of functionalized and fused quinoxaline precursors with unique physicochemical properties remains a key objective for chemists. rsc.org

Specific Academic Rationale for Investigating 6-Nitro-2-phenylquinoxaline

The specific compound, this compound, is of academic interest due to the combined electronic effects of its substituent groups. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the quinoxaline ring system. ontosight.ai This substitution can impact the compound's reactivity and its potential as a building block in further chemical synthesis. lookchem.com The phenyl group at the 2-position adds steric bulk and can engage in π-stacking interactions, which is relevant for studying intermolecular forces and crystal packing. iucr.org

The synthesis of this compound provides a platform for exploring and optimizing synthetic methodologies, including green chemistry approaches. For example, its preparation has been demonstrated using a thiamine (B1217682) catalyst under ultrasound irradiation, highlighting a move towards more environmentally benign procedures. gordon.edu Furthermore, the study of its chemical reactions, such as the reduction of the nitro group to an amine, offers insights into the functional group transformations possible on the quinoxaline scaffold. The investigation of this specific derivative contributes to the broader understanding of how substituents direct the chemical and physical properties of quinoxaline compounds.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉N₃O₂ | acgpubs.org |

| Molecular Weight | 251.24 g/mol | lookchem.com |

| Melting Point | 165-168 °C | acgpubs.org |

| Appearance | Brown solid | acgpubs.org |

| Polar Surface Area | 71.6 Ų | lookchem.com |

| Index of Refraction | 1.688 | lookchem.com |

| Molar Refractivity | 71.41 cm³ | lookchem.com |

| Molar Volume | 187.1 cm³ | lookchem.com |

| Density | 1.342 g/cm³ | lookchem.com |

| Boiling Point | 444.9 °C at 760 mmHg | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCVIJFCPOXHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355814 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-99-6 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitro 2 Phenylquinoxaline and Its Derivatives

Classical Condensation Strategies for Quinoxaline (B1680401) Core Formation

The foundational method for constructing the quinoxaline scaffold involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.org This approach, established in the late 19th century, remains a cornerstone of quinoxaline synthesis. nih.gov

Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Precursors

The classical and most widely employed method for synthesizing the quinoxaline ring system is the cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govmtieat.orgencyclopedia.pubnih.govsapub.org This reaction is versatile, allowing for the preparation of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl precursor. nih.govsapub.org For the synthesis of 2-phenylquinoxaline (B188063) derivatives, a common 1,2-dicarbonyl precursor is benzil (B1666583). The reaction proceeds through the formation of a diimine intermediate, which then cyclizes and aromatizes to form the stable quinoxaline ring. rsc.org

The synthesis of 6-nitro-2,3-diphenylquinoxaline (B1347239), for instance, is typically achieved through the condensation of 4-nitro-o-phenylenediamine (B140028) with benzil. gordon.edu

Catalyst-Assisted Condensation Reactions

To improve reaction rates and yields, various catalysts have been employed in the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. These catalysts can be broadly categorized as acidic, metallic, or solid-supported.

Acidic Catalysts:

Phthalic Acid: This organic acid has been used to catalyze the condensation reaction, promoting higher yields.

Solid Acids: Solid acid catalysts like montmorillonite (B579905) K-10 clay are effective, reusable, and environmentally benign options for quinoxaline synthesis. nih.govresearchgate.net They provide acidic sites on their surface that facilitate the reaction, often under solvent-free conditions. researchgate.netechemcom.com

Sulfamic Acid: In methanol, sulfamic acid serves as an efficient catalyst for the synthesis of quinoxaline derivatives. nih.govresearchgate.net

Other Acids: Acetic acid is also commonly used as a solvent and catalyst in these reactions. nih.govsapub.org

Metal-Based Catalysts:

Copper Sulfate (B86663) (CuSO₄): Copper sulfate pentahydrate is a known catalyst for this condensation. nih.govresearchgate.net

Iodine: Molecular iodine has been shown to be a very efficient catalyst for the synthesis of quinoxalines, particularly under microwave irradiation or in solvents like DMSO. nih.govsapub.orgresearchgate.netajrconline.org

Ammonium (B1175870) Chloride (NH₄Cl): In methanol, ammonium chloride can be used to promote the reaction. researchgate.net

The following table summarizes the use of various catalysts in the synthesis of quinoxaline derivatives.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Phthalic Acid | o-phenylenediamine, benzil | Ethanol (B145695) | Reflux | - | |

| Montmorillonite K-10 | o-phenylenediamine, benzil | Water | - | High | researchgate.net |

| Iodine | o-phenylenediamine, benzil | Water | Reflux | High | ajrconline.org |

| Sulfamic Acid | o-phenylenediamine, benzil | Methanol | - | High | nih.govresearchgate.net |

| CuSO₄·5H₂O | o-phenylenediamine, benzil | Ethanol/Water | - | - | researchgate.net |

| NH₄Cl | o-phenylenediamine, benzil | Methanol | - | - | researchgate.net |

Solvent-Free and Reflux Conditions in Quinoxaline Synthesis

In a move towards greener and more efficient chemical processes, solvent-free and reflux conditions have been explored for quinoxaline synthesis.

Solvent-Free Conditions: Solvent-free, or solid-state, reactions offer several advantages, including reduced environmental impact, lower costs, and often shorter reaction times. encyclopedia.pubechemcom.com The use of catalysts like silica (B1680970) nanoparticles under solvent-free conditions at room temperature has been shown to produce high yields of quinoxalines. rsc.org Grinding the reactants together, sometimes with a solid catalyst like clay, is a common technique in solvent-free synthesis. echemcom.com

Reflux Conditions: Heating the reaction mixture under reflux is a traditional method to provide the necessary energy for the condensation to occur. nih.govencyclopedia.pub Solvents like ethanol are commonly used in these reactions. encyclopedia.pubsapub.org While effective, this method often requires longer reaction times and the use of potentially hazardous solvents. nih.gov

Introduction of the Nitro Moiety in Quinoxaline Synthesis

The nitro group is a crucial functional group in many biologically active molecules. In the context of 2-phenylquinoxaline, the nitro group can be introduced either through direct nitration of the pre-formed quinoxaline ring or by using a nitrated starting material in the initial condensation reaction.

Direct Nitration Strategies and Regioselectivity

Direct nitration of a 2-phenylquinoxaline can be challenging due to the potential for multiple nitration products and the deactivating effect of the quinoxaline ring system. However, under specific conditions, regioselective nitration can be achieved.

Nitration of 2-quinoxalinol under weakly acidic conditions leads to the formation of 7-nitroquinoxalin-2-ol, with the regioselectivity being directed by the nitrogen atom at the 4-position. nih.gov Conversely, using a strong acid like sulfuric acid results in the formation of 6-nitroquinoxalin-2-ol, where the regioselectivity is dictated by the hydroxyl group at the 2-position. nih.gov

A method for the direct nitration of 2-isobutyl-3-phenylquinoxaline using silver nitrite (B80452) and bis(trifluoromethanesulfonate)copper in 1,2-dichloroethane (B1671644) has been reported. google.com Another approach involves the nitration of 1,4-dimethoxybenzene (B90301) to yield the 2,3-dinitro derivative, which is then reduced and condensed with benzil to form a dimethoxy-diphenylquinoxaline.

Reductive Amination for Nitro Group Incorporation

Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary amine. wikipedia.orgfrontiersin.orgd-nb.infomasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing nitro-substituted quinoxalines, this process is typically reversed. A nitro-substituted o-phenylenediamine is condensed with a 1,2-dicarbonyl compound.

The more common and direct approach to obtaining 6-nitro-2-phenylquinoxaline is to start with 4-nitro-o-phenylenediamine and condense it with a suitable 1,2-dicarbonyl precursor. encyclopedia.pub This method directly incorporates the nitro group at the desired position on the benzene (B151609) ring of the quinoxaline core. The synthesis of 6-nitro-2,3-diphenylquinoxaline from 4-nitro-o-phenylenediamine and benzil is a prime example of this strategy. gordon.edu

Cyclocondensation Reactions to form Nitro-Substituted Quinoxalines

The most fundamental and widely employed method for synthesizing the quinoxaline core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgnih.gov In the specific case of this compound, this involves the reaction of 4-nitro-o-phenylenediamine with an α-keto-aldehyde or a related dicarbonyl species. nih.gov

A common approach involves the condensation of 4-nitro-o-phenylenediamine with benzil. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions. sapub.org The presence of an acid catalyst can facilitate the reaction. nih.gov For instance, refluxing the reactants in acetic acid has been reported to yield the desired product. Another variation involves using o-iodoxybenzoic acid (IBX) in acetic acid at room temperature, which has been shown to produce 6-nitro-2,3-diphenylquinoxaline in high yields. semanticscholar.org

The reaction of 2-nitroanilines with vicinal diols, catalyzed by an iron complex, also provides a pathway to quinoxaline derivatives. This method proceeds via a transfer hydrogenative condensation. rsc.org Additionally, the cyclocondensation of o-phenylenediamine with nitro-olefins in the presence of a copper(II) bromide catalyst can yield quinoxalines. encyclopedia.pub

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These approaches often utilize novel catalysts and milder reaction conditions.

Organocatalytic Protocols (e.g., HCTU, Camphorsulfonic Acid)

Organocatalysis has emerged as a powerful tool in the synthesis of quinoxalines, offering metal-free alternatives.

HCTU: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has been successfully employed as a catalyst for the synthesis of quinoxaline derivatives. acgpubs.orgacgpubs.org This method involves the reaction of various 1,2-diamines with substituted phenacyl bromides in dimethylformamide (DMF). acgpubs.org The protocol is noted for its mild reaction conditions, short reaction times, and good product yields. acgpubs.orgacgpubs.org

Camphorsulfonic Acid (CSA): CSA is an efficient, commercially available, and low-cost organocatalyst for the synthesis of a wide range of quinoxaline derivatives. tandfonline.comresearchgate.nettandfonline.com The reaction is typically carried out by condensing 1,2-diaminobenzene derivatives with 1,2-dicarbonyl compounds in aqueous ethanol at room temperature. tandfonline.comtandfonline.com This method is considered eco-friendly and provides a practical approach to structurally diverse quinoxalines. tandfonline.comresearchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| HCTU | 1,2-diamines, phenacyl bromides | DMF | Room Temp | Moderate to High | acgpubs.orgacgpubs.org |

| Camphorsulfonic Acid | 1,2-diaminobenzene derivatives, 1,2-dicarbonyls | Aqueous Ethanol | Room Temp | Good to Excellent | tandfonline.comresearchgate.nettandfonline.com |

Transition Metal-Catalyzed Transformations

Transition metal catalysts have proven to be highly effective in the synthesis of quinoxalines, often enabling reactions under mild conditions with high efficiency. rsc.orgresearchgate.net

Palladium and Copper: Palladium and copper-catalyzed cross-coupling reactions are instrumental in constructing substituted quinoxaline frameworks. researchgate.net For example, the Sonogashira cross-coupling of a halogenated quinoxaline with an alkyne, followed by further transformations, can be used to introduce substituents. researchgate.net

Iron: Iron-based catalysts offer a cost-effective and less toxic alternative for quinoxaline synthesis. rsc.org Iron nanocatalysts can mediate cascade reactions to form complex quinoxaline structures. A cyclopentadienyl (B1206354) iron complex has been used to catalyze the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. rsc.org

Rhodium: Rhodium catalysts have been utilized for the diarylation of isocyanides with triarylbismuthines, which can then be used in a cascade synthesis to produce 2,3-diarylquinoxalines. mdpi.com

A variety of other transition metals have also been explored as catalysts for quinoxaline synthesis, including ruthenium, cobalt, and zinc. researchgate.netresearchgate.net

Phosphate-Based Catalysts in Quinoxaline Synthesis

Phosphate-based materials have gained attention as heterogeneous catalysts for quinoxaline synthesis due to their low cost, reusability, and environmentally friendly nature. nih.govmdpi.com These include natural phosphates and synthetic phosphate (B84403) fertilizers like monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP). nih.govdergipark.org.trsmolecule.com

The synthesis is typically performed by reacting a 1,2-diamine with a 1,2-dicarbonyl compound in ethanol at room temperature in the presence of a catalytic amount of the phosphate-based catalyst. encyclopedia.pubdergipark.org.tr These catalysts can be easily recovered by filtration and reused for multiple reaction cycles with only a slight decrease in activity. dergipark.org.trsmolecule.com

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| MAP, DAP, TSP | 1,2-diamine, 1,2-dicarbonyl | Ethanol | Room Temp | 85-95 | dergipark.org.trsmolecule.com |

| Natural Phosphate (NP) | 1,2-diamines, 1,2-dicarbonyls | Methanol | Room Temp | 92-99 | mdpi.com |

| Synthetic Fluorapatite (SFAP) | 1,2-diamines, 1,2-dicarbonyls | Methanol | Room Temp | 87-97 | mdpi.com |

Derivatization Strategies for this compound

Further functionalization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Modifications on the Phenyl Ring Substituent

Modifications on the phenyl ring at the 2-position of the quinoxaline core are a common strategy for creating derivatives. This can be achieved by starting with a substituted phenacyl bromide or a substituted benzil in the initial cyclocondensation reaction. mdpi.com For instance, using a substituted phenyl isothiocyanate in reactions can lead to derivatives with modified phenyl rings. rsc.org

Another approach involves post-synthetic modification. For example, if the phenyl ring contains a suitable functional group, it can be further reacted to introduce new substituents. While direct electrophilic substitution on the phenyl ring of this compound can be challenging due to the deactivating nature of the quinoxaline and nitro groups, functional groups introduced during the synthesis can serve as handles for further transformations.

Introduction of Additional Functionalities on the Quinoxaline Core

The this compound scaffold serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse library of derivatives. These modifications are primarily aimed at exploring and optimizing the biological and material properties of the quinoxaline core. Key synthetic strategies involve the transformation of the nitro group and the substitution at other positions of the heterocyclic ring.

One of the most common and significant modifications is the reduction of the nitro group at the C-6 position to an amino group. This transformation is a critical step as the resulting 6-aminoquinoxaline (B194958) derivative is a key intermediate for further functionalization. For instance, 6-nitro-2,3-diphenyl quinoxaline can be effectively reduced to 2,3-diphenylquinoxaline-6-amine. frontiersin.org A typical method involves using sodium sulfide (B99878) (Na2Sx) in refluxing ethanol. frontiersin.org Another reducing agent reported for the conversion of a nitroquinoxaline to its corresponding amino derivative is tin(II) chloride (SnCl2) in ethanol. researchgate.net

The newly formed amino group provides a reactive handle for introducing a wide array of functionalities, particularly through acylation reactions. The 2,3-diphenylquinoxaline-6-amine intermediate can be treated with various acyl chlorides in a solvent like acetone (B3395972) to yield a series of N-(2,3-diphenylquinoxalin-6-yl)amide derivatives. frontiersin.org This approach allows for the systematic modification of the substituent at the 6-position, which has been shown to be crucial for modulating biological activity, such as antitumor properties. frontiersin.org

Beyond the modification of the nitro group, other positions on the quinoxaline ring can also be functionalized. Halogenation is a key strategy to introduce reactive sites. For example, a synthetic sequence involving acetylation, nitration, reduction, and cyclization can lead to the formation of 6-chloro-7-fluoro quinoxaline derivatives. mdpi.com These halogenated quinoxalines can then undergo further reactions, such as nucleophilic substitution, to introduce diverse functionalities. The reactivity of a chloro-substituted quinoxaline has been demonstrated by its reaction with primary and secondary amines to produce new amino-substituted derivatives. researchgate.net

Table 1: Synthetic Transformations of the 6-Nitro Group on the Quinoxaline Core

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-Nitro-2,3-diphenyl quinoxaline | Na2Sx, Ethanol, Reflux | 2,3-Diphenylquinoxaline-6-amine | frontiersin.org |

Table 2: Examples of Further Functionalization of the Quinoxaline Core

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2,3-Diphenylquinoxaline-6-amine | Acyl chloride, Acetone, Room Temperature | N-(2,3-diphenylquinoxalin-6-yl)amide derivatives | frontiersin.org |

| 6-Nitro-3-chloro-quinoxalin-2(1H)-one | Secondary Amines, Acetone/K2CO3 | 6-Nitro-3-(substituted-amino)-quinoxalin-2(1H)-ones | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Nitro-2,3-diphenyl quinoxaline |

| 2,3-Diphenylquinoxaline-6-amine |

| Sodium sulfide |

| Tin(II) chloride |

| N-(2,3-diphenylquinoxalin-6-yl)amide |

| 6-Chloro-7-fluoro quinoxaline |

| 6-Nitro-3-methylquinoxalin-2(1H)-one |

| Acetic anhydride (B1165640) |

| Piperidine (B6355638) |

| 6-Nitro-3-substituted styrylquinoxalin-2(1H)-ones |

Chemical Transformations and Reaction Mechanisms of 6 Nitro 2 Phenylquinoxaline

Oxidative Processes and Product Characterization

Oxidative reactions involving 6-Nitro-2-phenylquinoxaline can lead to the formation of new functional groups and derivatives.

The oxidation of the quinoxaline (B1680401) ring system can yield quinoxaline-2,3-dione derivatives. This transformation involves the conversion of the pyrazine (B50134) ring within the quinoxaline scaffold into a dicarbonyl system. While specific studies on the direct oxidation of this compound to its corresponding 2,3-dione are not extensively detailed in the provided results, the general oxidation of quinoxaline derivatives to quinoxaline-2,3-diones is a known chemical transformation. For instance, 6-Nitro-2,3-diphenylquinoxaline (B1347239) can be oxidized to form quinoxaline-2,3-dione derivatives. This suggests that the phenyl group at the 2-position and the nitro group at the 6-position would remain intact during such an oxidative process.

Another related transformation is the oxidation of this compound to produce this compound 4-oxide. This reaction can be carried out using m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (CH2Cl2) at ambient temperature, yielding the product in approximately 60% yield. lookchem.com

Reductive Pathways of the Nitro Group

The nitro group of this compound is susceptible to reduction, providing a key pathway to amino-substituted derivatives.

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved through catalytic hydrogenation, where this compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695). nih.gov This reaction proceeds at room temperature and, after filtration and solvent evaporation, yields the corresponding 6-amino-2-phenylquinoxaline. nih.gov This method is efficient and generally provides the amine product which can be used in subsequent reactions without extensive purification. nih.gov Other reducing agents, such as sodium hydrogen sulfide (B99878), can also be employed to convert the nitro group to an amino group, leading to the formation of compounds like 2,3-diphenylquinoxaline-6-amine from its nitro precursor. smolecule.com

Nucleophilic Substitution Reactions on the Quinoxaline Scaffold

The electron-deficient nature of the quinoxaline ring, enhanced by the electron-withdrawing nitro group, facilitates nucleophilic substitution reactions.

Nucleophilic substitution on the quinoxaline ring system is a well-documented process. researchgate.net In derivatives of quinoxaline, the presence of electron-withdrawing groups can activate certain positions towards nucleophilic attack. For instance, in 6,7-dihalogenated quinoxaline derivatives, nucleophilic substitution occurs regioselectively at the 6-position, a phenomenon attributed to the electron-withdrawing effect of a group at the 2-position. researchgate.net This suggests that in this compound, the nitro group at the 6-position could potentially be displaced by a strong nucleophile, although direct evidence for this specific reaction on this compound is not explicitly provided in the search results. The concept of Vicarious Nucleophilic Substitution (VNS) allows for the replacement of hydrogen atoms in nitroaromatic compounds with carbanions bearing a leaving group. organic-chemistry.org This type of reaction is highly regioselective, typically occurring at positions ortho or para to the nitro group. organic-chemistry.org

In a broader context, the reactivity of the quinoxaline scaffold to nucleophiles is a key aspect of its chemistry. For example, 2-chloro-6-nitroquinoxaline (B188090) can undergo nucleophilic substitution where the chlorine atom is replaced. nih.gov This highlights the potential for nucleophilic attack on the quinoxaline ring, especially when a good leaving group is present.

Investigation of Substituent Effects on Reactivity and Selectivity

The electronic landscape of this compound is dominated by the powerful electron-withdrawing nature of the nitro (–NO₂) group. This group exerts a strong negative inductive (-I) and mesomeric (-M) effect, which significantly reduces the electron density of the entire aromatic system.

This electron deficiency has several key consequences for the molecule's reactivity:

Activation towards Nucleophilic Attack: The pyrazine part of the quinoxaline core is inherently electron-deficient. The addition of the nitro group further depletes the electron density of the heterocyclic ring, making the carbon atoms, particularly C2 and C3, highly electrophilic and thus more susceptible to nucleophilic attack. udayton.edu For instance, studies on related nitroquinoxaline derivatives have shown that the presence of the nitro group is crucial for certain biological activities that involve redox reactions and interactions with cellular nucleophiles. The introduction of electron-withdrawing groups into the benzene (B151609) ring of quinoxaline has been shown to shift the redox potential to a more positive region, which can correlate with increased biological activity under hypoxic conditions. researchgate.net

Deactivation towards Electrophilic Attack: Conversely, the benzene ring portion of the molecule is strongly deactivated towards electrophilic aromatic substitution. The nitro group withdraws electron density, making the ring much less nucleophilic and therefore less reactive towards electrophiles like nitronium ions (NO₂⁺) or bromonium ions (Br⁺).

Influence on Reaction Rates: The electronic effects directly impact reaction kinetics. In syntheses involving the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, the presence of an electron-withdrawing group like a nitro group on the diamine reactant generally leads to lower yields and longer reaction times compared to unsubstituted or electron-donating group-substituted counterparts. rsc.orgresearchgate.net This is because the electron-withdrawing group reduces the nucleophilicity of the amine groups, slowing down the initial condensation step. rsc.org However, in nucleophilic aromatic substitution (SNAr) reactions, an electron-withdrawing nitro group is activating and increases the reaction rate. udayton.educlockss.org

The modification of electronic properties through substitution is a key strategy in materials science. For quinoxaline derivatives, incorporating electron-withdrawing groups like the nitro group can effectively tune the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical parameter for developing efficient electron-transporting materials for applications such as Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org

Table 1: Effect of Substituents on the Synthesis of Quinoxaline Derivatives

| Substituent on Phenylenediamine | Electronic Effect | Observed Effect on Reaction Rate/Yield | Reference |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreases reaction rate and yield | rsc.org |

| -Cl (Chloro) | Electron-Withdrawing | Slightly lowers yield, may increase time | nih.gov |

| -CH₃ (Methyl) | Electron-Donating | Favors product formation, increases yield | rsc.orgsemanticscholar.org |

| -H (Unsubstituted) | Neutral | Baseline for comparison | nih.gov |

While electronic effects are paramount, the steric bulk of the phenyl group at the C2 position also significantly influences the reactivity and selectivity of this compound. Steric hindrance refers to the non-bonded interactions that arise when atoms or groups are forced into close proximity, which can impede a reaction. rsc.org

The primary impact of the C2-phenyl group is the shielding of the adjacent C3 position. This can make the approach of a nucleophile or other reactant to the C3 atom more difficult, thereby influencing the regioselectivity of addition or substitution reactions. mdpi.com

Research on the nucleophilic substitution of 2-phenylquinoxaline (B188063) has highlighted the role of steric hindrance. For example, when reacting with various nucleophiles, the yields of 2,3-disubstituted products can be affected by the size of both the incoming nucleophile and the existing substituent. mdpi.comresearchgate.net In one study, it was proposed that the lower yields observed in reactions at the C3 position of 2-phenylquinoxaline were partly due to the steric hindrance from the phenyl group. mdpi.com To test this, a similar set of reactions was performed on 2-butylquinoxaline (B14123919), which has a less bulky substituent. The use of 2-butylquinoxaline led to significantly higher yields for the synthesis of certain 2,3-disubstituted products, supporting the hypothesis that the phenyl group introduces considerable steric hindrance. mdpi.com

However, computational studies have suggested a more complex interaction. A DFT (Density Functional Theory) study on the nucleophilic substitution of 2-phenylquinoxaline found that while steric hindrance is a factor, attractive interactions between the phenyl substituent and the incoming nucleophile can also occur, guiding the reactant towards the C2 and C3 positions. nih.govresearchgate.net This suggests that the role of the phenyl group is not simply as a steric blocker but as a feature that can influence the reaction pathway through a combination of repulsive and attractive forces. nih.gov

Table 2: Comparison of Yields in Nucleophilic Substitution Highlighting Steric Effects

| Starting Quinoxaline | Substituent at C2 | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylquinoxaline | Phenyl | n-BuLi | 3-Butyl-2-phenylquinoxaline | 66% | mdpi.com |

| 2-Butylquinoxaline | Butyl | PhLi | 3-Butyl-2-phenylquinoxaline | 95% | mdpi.com |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

Modern spectroscopy offers a powerful, non-destructive means to probe the chemical structure of 6-Nitro-2-phenylquinoxaline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data points that, when combined, create a comprehensive molecular portrait.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, proximity, and connectivity of atoms.

Proton NMR (¹H-NMR) spectroscopy for this compound reveals characteristic signals corresponding to the distinct protons in its aromatic systems. The spectra, typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃, show signals across a range from approximately 7.60 to 9.83 ppm. nih.gov

In a DMSO-d₆ solvent, the proton on the quinoxaline (B1680401) ring (C3-H) appears as a singlet at a significantly downfield shift, around 9.83 ppm. nih.gov The protons on the nitro-substituted ring also exhibit notable downfield shifts due to the strong electron-withdrawing nature of the nitro group. For instance, the proton at the C5 position (adjacent to the nitro group) is observed as a doublet of doublets around 8.59 ppm, while the proton at C7 appears as a doublet at 8.37 ppm. nih.gov The proton at C8, furthest from the direct influence of the phenyl and nitro groups, resonates further upfield. The five protons of the phenyl group at the C2 position typically appear as a multiplet in the range of 7.66 ppm. nih.gov

Variations in reported chemical shifts are common due to differences in solvent and experimental conditions. For example, in CDCl₃, the C3-H proton is reported as a singlet at 9.49 ppm. rsc.org The protons of the nitro-substituted ring are observed at 9.02 ppm (d, J = 2.5 Hz, H-5), 8.55 ppm (dd, J = 9.0, 2.5 Hz, H-7), and 8.27 ppm (d, J=9.0 Hz, H-8). rsc.org The phenyl group protons are found in a multiplet between 7.60-7.63 ppm. rsc.org

| Proton Position | Chemical Shift (δ, ppm) in DMSO-d₆ nih.gov | Chemical Shift (δ, ppm) in CDCl₃ rsc.org | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3 | 9.83 | 9.49 | s (singlet) | - |

| H-5 | 8.94 | 9.02 | d (doublet) | J = 2.5 |

| H-7 | 8.59 | 8.55 | dd (doublet of doublets) | J = 9.0, 2.5 |

| H-8 | 8.37 | 8.27 | d (doublet) | J = 9.0 |

| Phenyl Protons | 7.66 | 7.60-7.63 | m (multiplet) | - |

The ¹³C-NMR spectrum provides a map of the carbon skeleton of this compound. Due to the presence of two distinct aromatic ring systems and the influence of the nitrogen and oxygen atoms, the signals are spread over a range characteristic of sp²-hybridized carbons. The carbon atom attached to the nitro group (C-6) is significantly affected, appearing around 148 ppm. The carbons of the quinoxaline core generally resonate between 125 and 156 ppm.

Detailed analysis of a related compound, 6-nitro-2,3-diphenylquinoxaline (B1347239), in CDCl₃ shows quinoxaline carbons at δ 154.3, 153.8, 141.8, 140.0, 138.8, 138.7, 133.6, and 123.9 ppm. rsc.org The phenyl group carbons appear at δ 131.5, 130.6, 129.9, 129.8, 129.2, 129.1, and 128.4 ppm. rsc.org While this is a different molecule, the data provides a reference for the expected chemical shift regions for the carbon atoms in the this compound structure.

| Carbon Type | Chemical Shift Range (δ, ppm) |

|---|---|

| Quinoxaline Carbons | 125 - 156 |

| Nitro-substituted Carbon (C-6) | ~148 |

| Phenyl Group Carbons | 128 - 132 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent and diagnostic signals are those from the nitro (NO₂) group.

The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For aromatic nitro compounds, the asymmetric N-O stretching band typically appears in the region of 1550–1475 cm⁻¹, while the symmetric stretch is found between 1360–1290 cm⁻¹. orgchemboulder.com

In the spectrum of this compound, strong absorption bands are reported at approximately 1521 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), confirming the presence of the nitro group. acgpubs.org Other notable absorptions include C=N stretching vibrations, characteristic of the quinoxaline ring system, which are observed in the 1619–1656 cm⁻¹ range.

| Vibrational Mode | Absorption Range (cm⁻¹) | Reported Value (cm⁻¹) acgpubs.org |

|---|---|---|

| N-O Asymmetric Stretch | 1550 - 1475 orgchemboulder.com | 1521 |

| N-O Symmetric Stretch | 1360 - 1290 orgchemboulder.com | 1350 |

| C=N Stretch | ~1620 - 1660 | - |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. innovareacademics.in High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental composition and molecular formula. researchgate.net

For this compound (C₁₄H₉N₃O₂), the calculated exact mass is 251.0695. HRMS analysis using electrospray ionization (ESI) has confirmed this molecular formula. The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be m/z 252.0778, which is in excellent agreement with the calculated value of 252.0768 for C₁₄H₁₀N₃O₂⁺. nih.gov This precise correlation between the measured and calculated mass provides definitive proof of the compound's molecular formula.

| Ion | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₀N₃O₂⁺ | 252.0768 | 252.0778 |

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

Infrared (IR) Spectroscopy: Analysis of Vibrational Modes, particularly Nitro Group Absorption Bands

X-ray Crystallographic Analysis of Quinoxaline Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound itself is not detailed in the provided sources, analysis of closely related derivatives offers significant insight into the expected molecular geometry and packing.

For instance, the crystal structure of 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline reveals that the nitro group is nearly coplanar with the quinoxaline ring system, with a dihedral angle of just 7.76°. nih.gov This coplanarity is a routine observation in other 6-nitroquinoxaline (B1294896) structures. nih.gov This planarity suggests significant electronic communication between the nitro group and the fused aromatic rings.

In another derivative, 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one, the crystal structure was determined to be in the monoclinic space group P2₁/n. ijirset.com The stability of its crystal lattice is attributed to a network of intermolecular interactions, including C-H···O, N-H···O, and O-H···O hydrogen bonds, as well as π-π stacking interactions. ijirset.com Such interactions are also expected to play a crucial role in the crystal packing of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.4804 |

| b (Å) | 8.4765 |

| c (Å) | 17.5985 |

| β (°) | 98.451 |

| Z (molecules/unit cell) | 4 |

Determination of Molecular Geometry and Conformation

The geometry and conformation of the this compound molecule can be reliably inferred from studies on structurally similar compounds, most notably 3-Ferrocenyl-6-nitro-2-phenylquinoxaline. rsc.org Analysis of this analogue reveals key conformational features that are expected to be present in this compound due to the shared nitro-phenylquinoxaline core.

The fundamental quinoxaline ring system is anticipated to be nearly planar. rsc.org Likewise, the nitro group attached at the 6-position of the quinoxaline core is expected to be almost coplanar with the ring system itself. rsc.org This planarity is a common feature in fused aromatic systems.

A defining conformational characteristic is the spatial orientation of the phenyl substituent at the 2-position. In the studied analogue, the phenyl ring is significantly twisted with respect to the plane of the quinoxaline ring. rsc.org This rotation results in a large dihedral angle between the two ring systems, approaching orthogonality. rsc.org This pronounced twist is attributed to steric hindrance between the hydrogen atoms on the phenyl ring and the quinoxaline core. Similar high dihedral angles have been observed in other 2-substituted quinoxaline derivatives. aps.org

| Molecular Moiety | Description | Reported Dihedral Angle (°) |

|---|---|---|

| Nitro Group / Quinoxaline Ring | Angle between the plane of the NO₂ group and the quinoxaline plane. | 2.5 - 8.5 |

| Phenyl Ring / Quinoxaline Ring | Angle between the plane of the phenyl substituent and the quinoxaline plane. | 87.8 - 88.2 |

Data based on the crystal structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline. rsc.org

Intermolecular Interactions (e.g., π-stacking, C-H···π interactions)

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular forces. Analysis of the crystal packing of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline shows that molecules are organized into distinct dimeric structures, which are then arranged in the crystal lattice. rsc.org These interactions are crucial for the stability of the crystal structure.

The primary interactions identified are C-H···O hydrogen bonds and π-π stacking interactions. rsc.org The C-H···O bonds involve hydrogen atoms from the aromatic rings acting as donors and the oxygen atoms of the nitro group acting as acceptors, linking individual molecules into centrosymmetric dimers. rsc.org

| Interaction Type | Description | Role in Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bonds | Hydrogen bond between a C-H group and an oxygen atom of the nitro group. | Links molecules into centrosymmetric dimers. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Reinforces and stabilizes the dimer formation. |

Data based on the crystal structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of 6-Nitro-2-phenylquinoxaline. These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. materialsciencejournal.orgresearchgate.netmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.comscirp.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

The presence of the electron-withdrawing nitro group in this compound significantly influences its electronic structure. This group tends to lower the energy of both the HOMO and LUMO, with a notable effect on the HOMO-LUMO energy gap. researcher.life A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. materialsciencejournal.org This increased reactivity can be important in various applications, including its use as a corrosion inhibitor.

Theoretical calculations for related quinoxaline (B1680401) derivatives have shown that the introduction of a nitro group can decrease the HOMO-LUMO energy gap, which correlates with enhanced polarizability and other electronic properties. researcher.life For instance, DFT calculations on similar structures have been used to correlate inhibition efficiency with HOMO-LUMO energy gaps.

Table 1: Calculated Electronic Properties of Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6–31+G(d, p) scirp.org |

| 2-Phenylquinoxaline (B188063) | - | - | >4 | DFT/B3YLP/6-311G(d,p) researchgate.net |

This table presents data for related compounds to illustrate the typical range of values obtained through DFT calculations.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. materialsciencejournal.org The process of geometry optimization involves finding the minimum energy conformation of the molecule. For similar nitro-substituted quinoxaline compounds, studies have shown that the nitro group is often nearly coplanar with the quinoxaline ring system. nih.gov In 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, the dihedral angle between the nitro group and the quinoxaline mean plane is reported to be 7.76 (14)°. nih.gov

The planarity and conformation of the phenyl and quinoxaline rings are critical for understanding intermolecular interactions, such as π-π stacking, which influences crystal packing and material properties. In related structures like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, one of the thienyl rings is nearly coplanar with the quinoxaline core, while the other is significantly angled, affecting electronic delocalization. nih.gov

DFT can be used to predict various spectroscopic properties, including vibrational (infrared) and electronic (UV-Visible) spectra. materialsciencejournal.orgresearchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths. materialsciencejournal.org

For quinoxaline derivatives, characteristic infrared (IR) stretching frequencies can be calculated and compared with experimental data for structural confirmation. For example, the C=N stretching and NO₂ asymmetric stretching vibrations are key features. Theoretical calculations for related quinoxalines have successfully interpreted experimental IR and Raman spectra, often with the aid of potential energy distribution (PED) analysis. researchgate.net

Molecular Geometry Optimization and Conformation

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. pitt.edu These methods provide an atomistic-level description of molecular systems. pitt.edu For this compound, molecular modeling can be used to study its interactions with other molecules or surfaces. Molecular dynamics (MD) simulations, for example, can be used to understand the dynamic behavior of the molecule over time, which is particularly useful in studying its interaction with biological targets or its performance as a corrosion inhibitor. researchgate.net

Adsorption Modeling for Surface Interactions (e.g., Langmuir isotherm)

In the context of corrosion inhibition, understanding how this compound adsorbs onto a metal surface is crucial. Adsorption isotherms, such as the Langmuir model, are used to describe the equilibrium of adsorption. researchgate.net The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a fixed number of identical adsorption sites. researchgate.netije.ir

Experimental and computational studies on quinoxaline derivatives as corrosion inhibitors for mild steel have shown that the adsorption process often follows the Langmuir isotherm model. This suggests that a monolayer of the inhibitor molecules forms on the metal surface. The model can be used to calculate the maximum adsorption capacity (Qmax) and the energy of adsorption. researchgate.net The fit of experimental data to the Langmuir model provides evidence for the mechanism of inhibition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. researchgate.netresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity or property of interest.

For quinoxaline derivatives, QSAR models have been developed to predict their efficacy as corrosion inhibitors. researchgate.netresearchgate.net These models often use quantum chemical descriptors derived from DFT calculations, such as HOMO and LUMO energies, dipole moment, and various constitutional indices (e.g., molecular weight, number of specific atom types). researchgate.netresearchgate.net Both linear (e.g., multiple linear regression) and non-linear (e.g., artificial neural network) models have been employed to correlate these descriptors with experimental inhibition efficiencies. researchgate.netresearchgate.net Such studies can guide the design of new quinoxaline derivatives with improved properties. researchgate.net

Research Applications in Materials Science and Other Fields

Organic Electronic Materials

The aromatic, heterocyclic structure of 6-Nitro-2-phenylquinoxaline, featuring an electron-withdrawing nitro group, makes it a candidate for several roles in organic electronic devices. Its properties are of interest for creating semiconductors, photovoltaic cells, and lighting technologies.

Quinoxaline (B1680401) derivatives are a subject of interest in materials science for the development of organic semiconductors. The introduction of a nitro group at the 6-position, as in this compound, creates a significant electron deficiency in the aromatic system. This electron-withdrawing nature is a valuable characteristic for organic semiconducting materials, as it can enhance charge-transfer capabilities. Compounds with these features are utilized in the synthesis of advanced materials with specific electronic properties. The rigid, planar structure of the quinoxaline backbone is also conducive to molecular packing and charge transport, which are critical properties for semiconductor performance.

In organic photovoltaic (OPV) cells, an electron acceptor material is a crucial component of the light-absorbing layer. Its primary role is to accept an electron from a donor material after a photon has been absorbed, initiating the process of generating electrical current. scirp.org For a molecule to function effectively as an electron acceptor, its Lowest Unoccupied Molecular Orbital (LUMO) must be at an appropriate energy level to facilitate this electron transfer. scirp.org

Research has suggested that quinoxaline derivatives, such as 6-Nitro-2,3-diphenylquinoxaline (B1347239), could function as electron acceptor materials in OPV devices. smolecule.com The strong electron-withdrawing character of the nitro group lowers the LUMO energy level of the molecule, a key attribute for an electron acceptor. This makes this compound and related compounds promising candidates for inclusion in the photoactive layers of next-generation solar cells. smolecule.com

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials. The emissive layer often consists of a "host" material doped with a light-emitting "guest" or dopant. ossila.comossila.com The host material's role is to facilitate the transport of both electrons and holes and to efficiently transfer energy to the dopant molecules. ossila.com

Studies indicate that compounds like 6-Nitro-2,3-diphenylquinoxaline may be suitable for use as host materials in OLEDs. smolecule.com An effective host material should possess high triplet energy to confine the energy within the dopant, as well as good charge mobility. The aromatic structure of the quinoxaline core provides a pathway for charge transport. smolecule.com The suitability of this compound as a host would depend on its specific photophysical properties, such as its triplet energy level, relative to the chosen emitter.

Electron Acceptor Materials in Organic Photovoltaic Devices

Corrosion Inhibition Studies

The ability of organic molecules containing heteroatoms and π-electron systems to adsorb onto metal surfaces makes them effective corrosion inhibitors. Quinoxaline derivatives have been extensively studied for protecting metals, such as mild steel, in acidic environments.

The effectiveness of a corrosion inhibitor is commonly quantified using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Studies on the related compound 6-nitro-2,3-diphenylquinoxaline (Q-NO2) have demonstrated its ability to inhibit the corrosion of mild steel in a 1 M HCl solution. researchgate.net

Table 1: Comparative Inhibition Efficiency of Quinoxaline Derivatives

| Compound | Inhibitor Type | Maximum Inhibition Efficiency (%) |

|---|---|---|

| 6-nitro-2,3-diphenylquinoxaline (Q-NO2) | Anodic-type researchgate.net | 87.6 researchgate.net |

| 2,3-diphenylquinoxaline (Q-H) | Anodic-type researchgate.net | 92.4 researchgate.net |

| 6-methyl-2,3-diphenylquinoxaline (Q-CH3) | Anodic-type researchgate.net | 90.2 researchgate.net |

Data obtained from potentiodynamic polarization studies on mild steel in 1 M HCl. researchgate.net

The mechanism by which quinoxaline derivatives prevent corrosion is through their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netpcbiochemres.com The nature of this adsorption can be understood through adsorption isotherm models and computational studies.

For 6-nitro-2,3-diphenylquinoxaline, the adsorption process on a mild steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net This model suggests that the inhibitor molecules form a monolayer on the metal surface. The interaction is driven by the presence of nitrogen heteroatoms and the π-electrons of the aromatic phenyl and quinoxaline rings, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. pcbiochemres.com

Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further elucidate this mechanism. researchgate.net The negative values of the adsorption energy (Eads) calculated for these molecules indicate that the adsorption process is spontaneous. researchgate.net These theoretical approaches help correlate the inhibitor's molecular structure, including its electron-donating and accepting capabilities, with its observed inhibition efficiency. pcbiochemres.com

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation (if used) |

|---|---|

| This compound | |

| 6-nitro-2,3-diphenylquinoxaline | Q-NO2 |

| 2,3-diphenylquinoxaline | Q-H |

Electrochemical Evaluation of Inhibition Efficiency

Chemosensor Development and Ion Sensing

The development of molecular sensors for the detection of specific ions is a crucial area of research in environmental monitoring and biological imaging. Quinoxaline derivatives are widely utilized as the core structure for chromogenic and fluorogenic chemosensors due to the ability to fine-tune their optical and electronic properties through functionalization. researchgate.netmdpi.com These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), leading to observable changes in color or fluorescence upon binding with an analyte. researchgate.net

While direct studies on this compound as a standalone chemosensor are not extensively documented, its structural features—namely the electron-deficient quinoxaline ring enhanced by the nitro group—make it a prime candidate for use as a building block in designing sophisticated sensors. The introduction of electron-withdrawing groups like the nitro moiety is a known strategy for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can be advantageous for creating sensors that are sensitive to specific electronic perturbations caused by ion binding. beilstein-journals.org

Research on related quinoxaline-based systems demonstrates their effectiveness in detecting a range of metal cations and anions. researchgate.net For instance, various quinoxaline derivatives have been engineered to selectively detect ions such as Fe³⁺, Cu²⁺, and Hg²⁺ through distinct colorimetric or fluorescent responses. arabjchem.orgnih.gov Others have been developed for the sensing of anions like fluoride, often operating via hydrogen bond interactions. bohrium.com The performance of these sensors highlights the adaptability of the quinoxaline framework for creating highly selective and sensitive detection tools.

Table 1: Examples of Ion Sensing by Quinoxaline-Based Chemosensors

| Chemosensor Derivative | Target Ion(s) | Sensing Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 6-Methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ / Cu²⁺ | Colorimetric / Fluorescence Quenching | Not Specified | arabjchem.org |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching | 42 ppb | nih.gov |

| Phenolic Schiff Base Quinoxaline Receptor | F⁻ | Fluorescence Turn-on | 3.1 µM | bohrium.com |

This body of research suggests that this compound could serve as a valuable intermediate for more complex sensor molecules, where its inherent electronic properties could be harnessed to achieve high sensitivity and selectivity for target ions.

Catalysis and Coordination Chemistry

The nitrogen atoms in the quinoxaline ring make it an excellent ligand for coordinating with metal ions. This ability allows for the design of novel metal complexes with specific geometries and electronic structures, which can be exploited in catalysis and materials science.

The utility of this compound as a ligand is exemplified by the synthesis and characterization of organometallic derivatives, such as 3-ferrocenyl-6-nitro-2-phenylquinoxaline. researchgate.net This complex is typically synthesized through the condensation of a ferrocenyl-1,2-diketone with an unsymmetrically substituted aromatic 1,2-diamine, a reaction that can produce a mixture of two regio-isomers. researchgate.net

Table 2: Structural Features of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline

| Feature | Description | Reference |

|---|---|---|

| Molecular Formula | [Fe(C₅H₅)(C₁₉H₁₂N₃O₂)] | researchgate.net |

| Primary Interaction | C-H···O hydrogen bonds | researchgate.net |

| Secondary Interaction | π-π stacking interactions | researchgate.net |

| Supramolecular Structure | Forms centrosymmetric R²₂(22) dimers | researchgate.net |

| Crystal Packing | Pseudo-CsCl structure formed by independent dimers | researchgate.net |

While this compound itself is not a catalyst, its incorporation as a ligand into metal complexes can yield catalytically active species. The electronic properties and steric profile of the ligand are critical in determining the efficacy, selectivity, and stability of the resulting catalyst. mdpi.comacs.org

The field of iron catalysis, in particular, has seen significant advancements through the use of carefully designed ligands. mdpi.com Studies on iron(III) complexes with simple N-heterocyclic ligands like quinoxaline have demonstrated their potential to catalyze oxidation reactions. For example, iron(III)-quinoxaline complexes have been investigated for their catechol oxidase activity, where they facilitate the oxidation of catechols to quinones. nih.govresearchgate.netmdpi.com This activity is a model for broader oxidative catalytic processes. nih.govmdpi.com In these systems, both mononuclear [Fe(qx)]³⁺ and binuclear [Fe₂(qx)]⁶⁺ species are formed, and their presence is crucial for the catalytic cycle. nih.govresearchgate.net The catalytic performance of such complexes underscores the principle that the quinoxaline ligand plays a vital role in stabilizing the metal center and mediating the redox process.

Table 3: Catalytic Activity of Iron(III)-Quinoxaline Complexes in a Model Reaction

| Complex Species | Ligand | Model Reaction | Observation | Reference |

|---|---|---|---|---|

| [Fe(qx)]³⁺ | Quinoxaline (qx) | Catechol Oxidase Activity | Catalyzes the oxidation of 3,5-di-tert-butyl catechol (DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (DTBQ). | nih.govmdpi.com |

These findings suggest that a metal complex featuring the this compound ligand, such as its ferrocenyl derivative, would likely possess interesting catalytic properties. The electron-withdrawing nitro group on the quinoxaline ring could modulate the redox potential of the metal center (e.g., iron), potentially enhancing its catalytic activity or altering its selectivity in various organic transformations.

Biological Activity: Mechanistic Investigations

Identification and Characterization of Molecular Targets

The therapeutic potential of 6-Nitro-2-phenylquinoxaline is rooted in its ability to interact with specific molecular targets within biological systems. These interactions are the primary drivers of its pharmacological effects.

Research has shown that quinoxaline (B1680401) derivatives, including this compound, can interact with a variety of enzymes and receptors, thereby disrupting pathological processes. ontosight.ai The mode of action for quinoxalines is often linked to their inhibitory activity on enzymes like monoamine oxidase (MAO), where their docked positions reveal interactions with multiple residues that affect enzyme inhibition. ajrconline.org

Computational molecular docking studies have been employed to predict the binding affinity and interaction of 6-nitro-2,3-diphenylquinoxaline (B1347239) with specific proteins and enzymes involved in disease pathways. smolecule.com For instance, molecular docking studies have validated the in vitro trypanocidal and leishmanicidal activities of the lead compound by examining its interaction with biomolecular drug targets such as T. cruzi histidyl-tRNA synthetase and trans-sialidase. frontiersin.org The electron-deficient core of some quinoxaline derivatives facilitates π-π stacking with tyrosine residues in enzyme active sites, as observed in α-glucosidase inhibition.

In the context of cancer therapy, a quinoxaline urea (B33335) analog has been identified to modulate IKKβ phosphorylation, a key event in NF-κB mediated gene expression, which is a therapeutic target for pancreatic cancer. nih.gov Furthermore, studies on new phenylisoxazole quinoxalin-2-amine (B120755) hybrids have shown that the presence of the quinoxaline and isoxazole (B147169) groups, along with substituents like chloro and nitro groups, is crucial for achieving high binding energy with target proteins such as α-glucosidase and α-amylase. rsc.org

| Target Enzyme/Receptor | Type of Interaction | Significance |

| Monoamine Oxidase (MAO) | Inhibition | Affects neurotransmitter metabolism. ajrconline.org |

| T. cruzi histidyl-tRNA synthetase | Inhibition | Disrupts protein synthesis in the parasite. frontiersin.org |

| T. cruzi trans-sialidase | Inhibition | Interferes with parasite's ability to invade host cells. frontiersin.org |

| α-Glucosidase | Inhibition (π-π stacking) | Potential for diabetes treatment. |

| IKKβ | Modulation of Phosphorylation | Therapeutic target for pancreatic cancer. nih.gov |

| α-Amylase | Inhibition | Potential for diabetes treatment. rsc.org |

Role of the Nitro Group in Biological Mechanisms

The nitro group (-NO2) is a critical functional group that significantly influences the biological activity of this compound. nih.gov It is considered both a pharmacophore and a toxicophore, enhancing the molecule's ability to interact with biological systems. nih.gov

The nitro group is known to undergo redox reactions within cells, leading to the formation of reactive intermediates. nih.gov This process is a key aspect of the biological activity of many nitro compounds. nih.govsvedbergopen.com Upon administration, drugs containing nitro groups can be metabolically reduced to produce reactive intermediates, including free radicals and Reactive Oxygen Species (ROS). svedbergopen.com These reactive species can then interact with cellular components, leading to the observed biological effects. The electron-withdrawing nature of the nitro group enhances the charge-transfer capabilities of the molecule, which is valuable in various applications.

The nitro group plays a significant role in the enzymatic inhibition properties of this compound. For instance, in studies of new phenylisoxazole quinoxalin-2-amine hybrids, compounds with a nitro substituent exhibited the most potent α-amylase inhibitory activity. rsc.org This suggests that the electronic properties conferred by the nitro group are crucial for effective binding and inhibition of the enzyme.

However, the introduction of a nitro group does not universally lead to enhanced inhibitory activity. In a study of acetylcholinesterase inhibitors based on the quinoxaline scaffold, substitution at the 6-position with an electron-withdrawing nitro group led to minimized activity compared to the parent compound. mdpi.com This highlights the complex structure-activity relationships and the specific requirements of different enzyme active sites.

| Enzyme | Effect of Nitro Group | IC50 Value (µM) |

| α-Amylase | Potent Inhibition | Not specified in the provided text. |

| Acetylcholinesterase | Minimized Activity | 21.31 mdpi.com |

Redox Reactions and Formation of Reactive Intermediates

In vitro Cellular Studies on Molecular and Cellular Pathways

In vitro studies using cell lines are crucial for understanding the effects of this compound on cellular processes, such as cell cycle progression.

The cell cycle is a fundamental process that governs cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). nih.govjackwestin.comazolifesciences.com The G1 phase is characterized by cell growth and preparation for DNA synthesis, which occurs during the S phase. azolifesciences.comexpasy.org

Many anticancer drugs exert their cytotoxic effects by inducing cell cycle arrest. taylorandfrancis.com Quinoxaline derivatives have been investigated for their potential to inhibit cancer cell growth. ontosight.ai For example, some studies have shown that certain compounds can cause cell cycle arrest at the G1 phase. taylorandfrancis.com This prevents the cell from entering the S phase, thereby halting DNA replication and proliferation. nih.gov Targeting the G1 phase of the cell cycle is considered a viable strategy in cancer treatment. taylorandfrancis.com

| Cell Cycle Phase | Key Events | Role in Cancer |

| G1 Phase | Cell growth, protein synthesis, preparation for DNA replication. azolifesciences.comtaylorandfrancis.com | Arrest at this phase prevents cell proliferation. taylorandfrancis.com |

| S Phase | DNA replication. nih.govazolifesciences.com | Inhibition of this phase stops tumor growth. |

Apoptosis Induction Mechanisms (e.g., Bax activation, Bcl2 downregulation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of many therapeutic agents. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. frontiersin.org This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). mdpi.com The ratio between these opposing proteins is a key determinant of a cell's fate, with a shift towards a higher Bax/Bcl-2 ratio promoting the mitochondrial pathway of apoptosis. researchgate.netnih.gov This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis. mdpi.com

While direct mechanistic studies detailing the effect of this compound on specific apoptotic proteins are not extensively detailed in the reviewed literature, research on structurally related quinoxaline derivatives provides significant insight into the likely mechanisms. Studies on various quinoxaline compounds have demonstrated their ability to modulate the expression of Bcl-2 family proteins to induce apoptosis in cancer cells.

For instance, a series of novel quinoxaline derivatives were shown to trigger apoptosis by altering the levels of key regulatory proteins. In MCF-7 breast cancer cells, treatment with the most active of these compounds led to a significant downregulation of the anti-apoptotic Bcl-2 protein, with levels decreasing by 1.95 to 3.99-fold compared to untreated cells. researchgate.net Concurrently, the expression of the pro-apoptotic Bax protein was substantially increased, showing a 7.2 to 10.6-fold rise relative to the control. researchgate.net This pronounced shift in the Bax/Bcl-2 ratio creates a cellular environment that strongly favors apoptosis. Furthermore, these changes were accompanied by a 5.77 to 10.69-fold increase in the level of active Caspase-3, confirming the execution of the apoptotic cascade. researchgate.net The upregulation of Bax is known to facilitate the release of mitochondrial cytochrome c, which is essential for activating the caspase cascade that culminates in cell death. researchgate.net The downregulation of Bcl-2 relieves its inhibitory effect on Bax, further promoting apoptosis. researchgate.net

Given that the nitro group and the phenyl ring are significant features of this compound, its biological activity is likely influenced by these moieties. The general apoptotic mechanism observed for other quinoxaline derivatives—centered on the modulation of the Bax/Bcl-2 pathway—is therefore considered a highly probable mechanism of action for this compound as well.

Comparative Analysis of Biological Activity with Structural Analogs and Related Quinoxaline Derivatives

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic and associated phenyl rings. A comparative analysis of this compound with its structural analogs reveals key structure-activity relationships (SAR).

The presence of a nitro group, an electron-withdrawing substituent, at position 6 is a crucial determinant of bioactivity. Research on various quinoxaline derivatives indicates that electron-withdrawing groups on the quinoxaline ring can enhance cytotoxic activity. frontiersin.org In contrast, substitutions on the phenyl ring can have variable effects. For example, in a series of quinoxaline-coumarin hybrids, unsubstituted aromatic rings (R1, R2 = H) showed higher activity than those with substituents. mdpi.com However, when a substituent was present, an electron-withdrawing group like chlorine (Cl) conferred higher activity than a bromine (Br) atom or an electron-releasing methyl (CH3) group. mdpi.com

A study that involved the synthesis of this compound (compound 23 ) and its analogs substituted at the 2-position of the quinoxaline ring provides direct comparative data. nih.gov The analogs included thiophene-substituted derivatives such as 6-nitro-2-(thiophen-2-yl)quinoxaline (24 ) and 6-nitro-2-(thiophen-3-yl)quinoxaline (25 ). nih.gov While the specific activity data from this study is focused on IKKβ modulation rather than general cytotoxicity, it highlights the feasibility of synthesizing diverse analogs for SAR studies.

Further comparisons can be made with more complex quinoxaline derivatives. For instance, the addition of a 1,4-di-N-oxide functionality to the quinoxaline core is known to significantly increase antimycobacterial and anticancer activity. frontiersin.orgnih.gov This modification is believed to enhance the bioreductive activation of the compounds under hypoxic conditions, which are common in solid tumors. nih.gov

The tables below summarize the comparative structural features and their influence on the biological activity of various quinoxaline derivatives, providing context for the activity profile of this compound.

Table 1: Comparison of this compound with Analogs Substituted at the 2-Position

| Compound Name | Structure | Key Structural Difference from this compound | Reference |

| This compound | A quinoxaline ring with a nitro group at position 6 and a phenyl group at position 2. | - (Reference Compound) | nih.gov |

| 6-Nitro-2-(thiophen-2-yl)quinoxaline | A quinoxaline ring with a nitro group at position 6 and a thiophen-2-yl group at position 2. | Phenyl group is replaced by a thiophen-2-yl group. | nih.gov |

| 6-Nitro-2-(thiophen-3-yl)quinoxaline | A quinoxaline ring with a nitro group at position 6 and a thiophen-3-yl group at position 2. | Phenyl group is replaced by a thiophen-3-yl group. | nih.gov |

| 7-Nitro-2-(thiophen-2-yl)quinoxaline | A quinoxaline ring with a nitro group at position 7 and a thiophen-2-yl group at position 2. | Nitro group is at position 7 instead of 6; Phenyl group is replaced by a thiophen-2-yl group. | nih.gov |

Table 2: General Structure-Activity Relationships (SAR) in Quinoxaline Derivatives

| Structural Modification | Position | Effect on Anticancer/Biological Activity | Reference |

| Electron-withdrawing group (e.g., -NO2, -Cl) | Quinoxaline Ring (Position 6 or 7) | Generally increases activity. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Electron-releasing group (e.g., -OCH3) | Phenyl Ring | Can decrease activity if replacing an electron-withdrawing group. mdpi.com | mdpi.com |

| Unsubstituted Phenyl Ring | Position 2 | Can have higher activity than substituted phenyl rings in some series. mdpi.com | mdpi.com |

| N-oxide groups (-N→O) | Quinoxaline Ring (Positions 1 and 4) | Often significantly enhances activity, especially under hypoxic conditions. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Linker type (e.g., -NH-CO- vs. aliphatic) | Position 2 | Amide linkers can increase activity compared to aliphatic linkers. mdpi.com | mdpi.com |

| Substitution with bulky groups (e.g., diphenyl) | Positions 2 and 3 | Can confer significant anticancer and antimicrobial properties, as seen in 6-Nitro-2,3-diphenylquinoxaline. ripublication.com | ripublication.com |

This comparative analysis underscores that while this compound itself is a potent scaffold, its biological activity can be fine-tuned through specific structural modifications, a principle that guides the rational design of new, more effective quinoxaline-based therapeutic agents. mdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes